![molecular formula C2Cl2O2S2 B2559031 Chloro[(chlorocarbonyl)disulfanyl]methanone CAS No. 51615-88-4](/img/structure/B2559031.png)

Chloro[(chlorocarbonyl)disulfanyl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

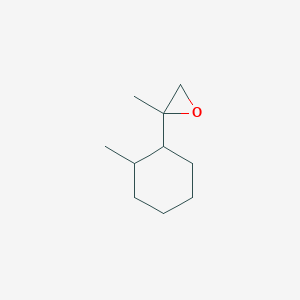

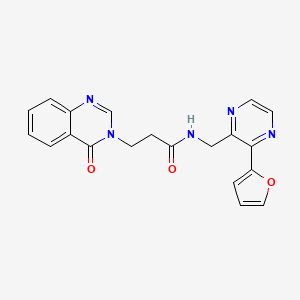

Chloro[(chlorocarbonyl)disulfanyl]methanone is an organosulfur compound. It is used in research as a reactive thiol-blocking reagent. The compound has a CAS Number of 51615-88-4 and a molecular weight of 191.06 .

Molecular Structure Analysis

The Inchi Code of Chloro[(chlorocarbonyl)disulfanyl]methanone is 1S/C2Cl2O2S2/c3-1(5)7-8-2(4)6 .Physical And Chemical Properties Analysis

Chloro[(chlorocarbonyl)disulfanyl]methanone has a molecular weight of 191.06 .Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Pollutant Degradation

The study by Qi et al. (2016) highlights the activation of peroxymonosulfate (PMS) by base in advanced oxidation processes (AOPs) for the elimination of organic pollutants. This method efficiently degraded various organic pollutants, including acid orange 7 (AO7), phenol, and bisphenol A, at ambient temperatures. The activation mechanism involves radical species other than sulfate radicals, offering a novel pathway for environmental remediation efforts (Qi et al., 2016).

Removal of Organic Pollutants Using Activated Persulfate

Ghorbanian et al. (2019) evaluated the removal of 2,4-dichlorophenol from aqueous solutions using microwave irradiation assisted by nanoscale zero-valent copper activated persulfate. This system achieved higher efficiency in the degradation of 2,4-dichlorophenol compared to other systems, demonstrating the potential of using activated persulfate in the treatment of water contaminated with organic pollutants (Ghorbanian et al., 2019).

Catalyzed Persulfate Oxidation of Azo Dyes

Yang et al. (2011) investigated the oxidative degradation of azo dye acid orange 7 (AO7) in the presence of granular activated carbon and persulfate at ambient temperatures. The study found a synergistic effect in the combined system, leading to significant degradation of AO7. This research suggests the utility of catalyzed persulfate oxidation in dye degradation, relevant to textile wastewater treatment (Yang et al., 2011).

Electrochemical Studies on Methanol Dissociation

Sun and Clavilier (1987) explored the self-poisoning phenomenon in the electrocatalytic oxidation of small organic molecules, focusing on the intermediate, or "poison," formed from methanol dissociation on platinum surfaces. Their findings on the structure-dependent formation and oxidation of this poison contribute to a better understanding of electrocatalysis, potentially influencing the development of more efficient catalytic systems (Sun & Clavilier, 1987).

Synthesis and Reactivity of Organic Sulfur Compounds

KobayashiMichio and TeraoMiki (1966) studied the reactions of arylsulfinic acid salts with alkyl chlorocarbonates, revealing insights into the synthesis of alkyl sulfinates. This work underscores the complexity and potential of organic sulfur compounds in synthetic chemistry, which might parallel the reactivity and applications of Chloro[(chlorocarbonyl)disulfanyl]methanone in related contexts (KobayashiMichio & TeraoMiki, 1966).

Propiedades

IUPAC Name |

S-carbonochloridoylsulfanyl chloromethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2O2S2/c3-1(5)7-8-2(4)6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPMEXDXARPDRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(SSC(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro[(chlorocarbonyl)disulfanyl]methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2558949.png)

![N-[(2-Methoxyphenyl)methyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2558951.png)

![benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B2558952.png)

![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2558962.png)

![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2558965.png)

![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)

![2-Chloro-N-[1-(3-chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2558968.png)